n-Benzoylglycyllysine

描述

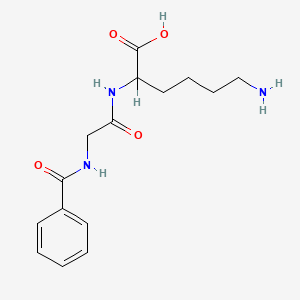

n-Benzoylglycyllysine is a compound with the molecular formula C15H21N3O4 It is a derivative of lysine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the glycyl residue of lysine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzoylglycyllysine typically involves the reaction of benzoyl chloride with glycyllysine under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

化学反应分析

Types of Reactions

n-Benzoylglycyllysine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylglycyllysine oxides, while reduction may produce reduced derivatives of the compound.

科学研究应用

Medicinal Chemistry

Anticancer Research

One of the significant applications of n-Benzoylglycyllysine is in the development of anticancer agents. Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have explored the synthesis of new compounds based on this compound that target specific cancer types, enhancing therapeutic efficacy while minimizing toxicity to normal cells .

Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in various biological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and diabetes .

Biochemical Applications

Oxidative Stress Biomarker

Recent studies have identified this compound as a biomarker for oxidative stress, particularly in patients with systemic lupus erythematosus (SLE). Elevated levels of urinary excretion of this compound have been observed in patients with active SLE, suggesting its role in monitoring disease activity and oxidative damage . This application highlights the compound's utility in clinical diagnostics.

Chemical Modification of Proteins

The compound is also significant in biochemical research for modifying proteins at lysine residues. This modification is crucial for studying protein function and interactions. Techniques involving this compound allow for selective labeling and modification, facilitating insights into protein dynamics within cellular environments .

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds .

Case Studies

作用机制

The mechanism of action of n-Benzoylglycyllysine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with proteins and enzymes, potentially altering their function or activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

相似化合物的比较

Similar Compounds

n-Benzoylglycylglycine: Similar in structure but with a glycine residue instead of lysine.

n-Benzoyllysine: Lacks the glycyl residue, making it structurally simpler.

n-Benzoylalanine: Contains an alanine residue instead of lysine.

Uniqueness

n-Benzoylglycyllysine is unique due to the presence of both benzoyl and glycyl groups attached to lysine. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

生物活性

n-Benzoylglycyllysine, a modified amino acid, has garnered attention in biochemical research for its potential biological activities. This compound is known for its role in various biological processes, including oxidative stress response and potential applications in therapeutic contexts. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an acylated derivative of lysine, featuring a benzoyl group attached to the amino acid glycine. The structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of the benzoyl group, which enhances its reactivity and interaction with biological molecules.

1. Oxidative Stress Biomarker

Recent studies have identified this compound as a biomarker for oxidative stress. In a study involving patients with systemic lupus erythematosus (SLE), urinary excretion levels of N-benzoyl-glycyl-Nε-(hexanonyl)lysine were significantly higher in patients compared to healthy controls. This suggests that the compound may play a role in the oxidative stress mechanisms associated with autoimmune diseases .

| Group | N-benzoyl-glycyl-Nε-(hexanonyl)lysine (pmol/mg Ucre) |

|---|---|

| Active SLE Patients (n=26) | Higher levels observed |

| Non-SLE Patients (n=11) | Lower levels compared |

| Healthy Volunteers (n=14) | Lowest levels observed |

2. Role in Cancer Therapy

The compound's potential as a therapeutic agent has been explored in various cancer models. For instance, this compound derivatives have been linked to antibody-drug conjugates (ADCs) that target specific cancer cells. These ADCs utilize lysine residues for drug attachment, enhancing the efficacy of cytotoxic agents against tumors .

In preclinical studies, ADCs conjugated with this compound demonstrated improved targeting and reduced side effects compared to traditional chemotherapeutics. The mechanism involves selective binding to cancer cell surface receptors, leading to targeted delivery of cytotoxic agents.

3. Post-Translational Modifications

This compound also serves as a model compound for studying post-translational modifications (PTMs). Researchers have utilized it to investigate the effects of acylation on protein function and stability. For example, its incorporation into histones has been shown to affect gene expression by altering chromatin structure .

Case Study 1: Systemic Lupus Erythematosus

In a clinical study assessing oxidative stress biomarkers, researchers found that elevated levels of n-benzoyl-glycyl-Nε-(hexanonyl)lysine correlated with disease activity in SLE patients. The study involved 26 active SLE patients and highlighted the compound's potential as a diagnostic marker for monitoring disease progression and treatment response .

Case Study 2: Cancer Treatment Efficacy

A phase III clinical trial evaluated the efficacy of an ADC utilizing this compound in HER2-positive breast cancer. The trial demonstrated that patients receiving the ADC had a 50% reduction in invasive cancer recurrence compared to those receiving standard treatment . This underscores the importance of this compound in enhancing therapeutic outcomes.

属性

IUPAC Name |

6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZLURYHGISRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275939 | |

| Record name | n-benzoylglycyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-63-6, 108392-04-7 | |

| Record name | Hippuryl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzoylglycyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。